molecular formula C13H9ClN2S B1586294 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 306934-78-1

4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B1586294
CAS No.: 306934-78-1
M. Wt: 260.74 g/mol
InChI Key: LRTKDTZXCFGPEU-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine (CAS: 306934-78-1) is a heterocyclic compound with the molecular formula C₁₃H₉ClN₂S and a molecular weight of 260.74 g/mol . Its structure features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 5, and a phenyl ring at position 6 (Figure 1). This compound is a key intermediate in medicinal chemistry due to the versatility of the 4-chloro group, which enables further functionalization via nucleophilic substitution or cross-coupling reactions . Thieno[2,3-d]pyrimidines are widely studied for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name

4-chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-10-12(14)15-7-16-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTKDTZXCFGPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370933
Record name 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-78-1
Record name 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=306934-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Core

  • Starting Material: 4-Hydroxyquinazoline or 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one/4-ol derivatives.
  • Chlorination: Treatment with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) at 80°C for 4 hours converts the hydroxy or oxo group at position 4 into a chlorine atom.
  • Workup: Removal of excess thionyl chloride under vacuum, followed by drying and purification steps.

This step yields 4-chloro-5-phenylthieno[2,3-d]pyrimidine with high yield (up to 100%) and good purity.

Introduction of the 5-Methyl Group

  • The methyl group at position 5 is typically introduced earlier in the synthesis by using a methyl-substituted thiophene derivative as the starting material.
  • Alternatively, regioselective lithiation at position 5 followed by methylation can be performed on the thienopyrimidine core using n-butyllithium (n-BuLi) and methylating agents under low temperature to avoid side reactions.

Phenyl Substitution at Position 6

  • The phenyl substituent at position 6 is commonly introduced via Suzuki coupling reactions .
  • Starting from 6-bromo-2-chloro-thieno[2,3-d]pyrimidine intermediates, palladium-catalyzed cross-coupling with phenylboronic acid derivatives efficiently installs the phenyl group at position 6.
  • Reaction conditions typically include Pd(PPh₃)₄ as the catalyst, a base such as potassium carbonate, and solvents like dioxane or toluene under reflux or microwave irradiation.

Final Purification

  • The crude product is purified by recrystallization or chromatographic techniques (silica gel column chromatography).
  • Drying under high vacuum ensures removal of residual solvents and water.

Detailed Reaction Scheme and Conditions

Step Reaction Reagents & Conditions Outcome/Yield
1 Chlorination of 4-hydroxyquinazoline or thieno[2,3-d]pyrimidin-4-one SOCl₂ (2 mL/mmol), catalytic DMF, 80°C, 4 h 4-Chloro derivative, ~100% yield
2 Regioselective lithiation and methylation at position 5 n-BuLi, low temperature (-78°C), methyl iodide or equivalent methylating agent 5-Methyl substitution, high regioselectivity
3 Suzuki coupling at position 6 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane, reflux 6-Phenyl substitution, good yield (60-85%)
4 Purification Recrystallization or silica gel chromatography Pure this compound

Research Findings and Mechanistic Insights

  • The chlorination step using thionyl chloride and DMF is a classical Vilsmeier-type reaction where DMF acts as a catalyst to form the Vilsmeier reagent in situ, facilitating the substitution of the hydroxy or oxo group by chlorine.
  • Regioselective lithiation is achieved by the directing effect of the pyrimidine nitrogen atoms, allowing selective functionalization at the 5-position without affecting other sites.
  • The Suzuki coupling is highly efficient for introducing aryl groups at position 6, offering mild conditions and tolerance to various functional groups, which is crucial for preserving the integrity of the fused heterocyclic system.
  • The overall synthetic route is modular, allowing for the introduction of different substituents at positions 5 and 6 by varying the starting thiophene derivatives or coupling partners, enabling a versatile platform for medicinal chemistry optimization.

Summary Table of Preparation Methods

Preparation Aspect Details References
Chlorination SOCl₂ + catalytic DMF, 80°C, 4 h
Methylation at C-5 Regioselective lithiation with n-BuLi, methyl iodide
Phenylation at C-6 Suzuki coupling with phenylboronic acid, Pd catalyst
Purification Recrystallization or chromatography
Yield Chlorination ~100%, Suzuki coupling 60-85%

Chemical Reactions Analysis

4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications:

Anticancer Activity:
Recent research indicates that 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involves interference with critical signaling pathways that regulate cell growth and survival.

Case Study: Anticancer Effects
In a controlled study, varying concentrations of the compound were applied to A431 cells:

Concentration (µM)Cell Viability (%)
0100
185
560
1030

The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an effective anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated as a phosphodiesterase type 4 (PDE4) inhibitor, which is crucial for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In vitro assays showed that it significantly reduces PDE4 activity.

Case Study: PDE4 Inhibition
In enzyme assays focusing on inflammatory responses:

CompoundPDE4 Activity (%)
Control100
Test Compound35

This highlights its potential application in anti-inflammatory therapies .

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Structure–Activity Relationships (SAR)

The structure of thieno[2,3-d]pyrimidines allows for modifications that can enhance biological activity. For instance, studies have shown that substituting different groups on the thieno[2,3-d]pyrimidine core can lead to variations in potency against specific biological targets .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences reactivity and biological activity:

  • 4-Methoxy-5-phenylthieno[2,3-d]pyrimidine-6-carbonitrile (4a): Substituents: 4-OCH₃, 5-Ph, 6-CN. Molecular Weight: ~265 g/mol (estimated). Properties: The methoxy group (electron-donating) enhances stability compared to the chloro group (electron-withdrawing). The cyano group at position 6 increases polarity. Applications: Used as a precursor for synthesizing 4-amino derivatives via displacement of the methoxy group .
  • 4-(Dimethylamino)-6-phenylthieno[2,3-d]pyrimidine: Substituents: 4-N(CH₃)₂, 6-Ph. Properties: The dimethylamino group improves solubility and enables hydrogen bonding, enhancing interactions with biological targets like kinases .

Substituent Variations at Position 6

  • Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Substituents: 4-Cl, 5-Me, 6-COOEt. Molecular Weight: 256.71 g/mol . The absence of a phenyl group reduces steric hindrance .
  • 4-Chloro-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (3c): Substituents: 4-Cl, 5-OH, 2-SCH₃, 6-one. Properties: The hydroxy group enables hydrogen bonding, while the thione group alters aromaticity and redox properties. This compound exhibits unique reactivity in alkaline conditions .

Hybrid and Fused Derivatives

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one: Structure: A complex hybrid integrating coumarin, pyrazolopyridine, and thienopyrimidine moieties.

Comparative Analysis Table

Compound Name Substituents (Positions 4, 5, 6) Molecular Weight (g/mol) Key Properties Biological Activities References
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine 4-Cl, 5-Me, 6-Ph 260.74 High reactivity at C4; lipophilic due to phenyl group Intermediate for bioactive agents
4-Methoxy-5-phenylthieno[2,3-d]pyrimidine-6-carbonitrile 4-OCH₃, 5-Ph, 6-CN ~265 Electron-rich core; polar cyano group Synthetic precursor
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-Me, 6-COOEt 256.71 Enhanced solubility; ester hydrolysis potential Prodrug candidate
4-(Dimethylamino)-6-phenylthieno[2,3-d]pyrimidine 4-N(CH₃)₂, 6-Ph ~275 Improved solubility; hydrogen-bond donor capacity Kinase inhibitor
4-Chloro-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one 4-Cl, 5-OH, 2-SCH₃, 6-one ~324 Redox-active; hydrogen-bonding capability Antimicrobial potential

Key Research Findings

  • Reactivity : The 4-chloro group in the target compound facilitates substitutions with nucleophiles (e.g., amines, alkoxides) to generate derivatives with tailored properties .
  • Biological Activity: Thieno[2,3-d]pyrimidines with electron-withdrawing groups (e.g., Cl at C4) show enhanced anticancer activity due to increased electrophilicity, enabling interactions with cellular targets .
  • Solubility : Derivatives with polar groups (e.g., esters, hydroxy) exhibit improved aqueous solubility, critical for drug bioavailability .

Biological Activity

Overview

4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. Its structure comprises a fused thiophene and pyrimidine ring system, with a chlorine atom at the 4-position and a phenyl group at the 6-position. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The specific mechanism of action for this compound is not fully elucidated. However, related compounds have shown the ability to penetrate bacterial cells effectively and bind to various targets within these cells. The compound's reactivity may influence several biochemical pathways, although definitive pathways remain to be characterized.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Properties : Thienopyrimidine derivatives have been investigated for their potential as selective inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in cancer and neurodegenerative diseases. In particular, PI5P4Kγ-selective inhibitors derived from thienopyrimidines have shown promise in reducing proliferation in leukemic cell lines and mutant protein levels in Huntington disease models .
  • Anti-inflammatory Effects : Some studies have reported that related thienopyrimidine compounds exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) enzymes. For instance, compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

A notable study involving thienopyrimidine derivatives highlighted their potential as therapeutic agents. The research focused on the identification of selective inhibitors for PI5P4Kγ, revealing that these compounds could effectively modulate kinase activity associated with various diseases:

CompoundTargetIC50 (nM)Comments
ARUK2001607PI5P4Kγ7.1Selective against >150 kinases
Example Compound 1COX-240Comparable to celecoxib

This table summarizes the selectivity and potency of various compounds derived from thienopyrimidine scaffolds, emphasizing their therapeutic potential in oncology and inflammatory conditions .

Synthetic Routes

The synthesis of this compound can be achieved through several methods. One common approach involves cyclization reactions starting from 2-aminothiophene derivatives. Key synthetic routes include:

  • Cyclization of Amino Acids : Reaction of 2-aminothiophene derivatives with isothiocyanates under basic conditions.
  • Substituted Pyrimidines : Using substituted pyrimidine derivatives that undergo cyclization with nitrothiophenes followed by reduction.

These methods facilitate the production of the target compound while allowing for structural modifications to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine, and how do reaction parameters influence product yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrimidine precursors with thiophene derivatives. Key steps include refluxing 4,6-dichloropyrimidine-5-carbaldehydes with thioamides in polar aprotic solvents (e.g., DMF) under nitrogen . Reaction time (12–24 hours) and temperature (80–120°C) critically affect yield, with prolonged heating risking decomposition. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from byproducts like unreacted aldehydes or dimerized species .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm for phenyl groups) and methyl singlets (δ 2.3–2.5 ppm) .
  • ¹³C NMR : Confirm the pyrimidine ring carbons (δ 155–165 ppm) and thieno-fused system (δ 120–140 ppm) .
  • GC-MS : Monitor molecular ion peaks (e.g., m/z 315 for the parent ion) and chlorine isotopic patterns . IR can validate C-Cl stretches (~550–600 cm⁻¹) and carbonyl groups if present .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the thieno[2,3-d]pyrimidine core be addressed?

  • Methodological Answer : Regioselective substitution at the 4-position (chlorine) is achievable via nucleophilic aromatic substitution (SNAr) using amines or alkoxides. To minimize competing reactions at the 2-position:

  • Use bulky bases (e.g., DBU) to deprotonate intermediates selectively .
  • Employ microwave-assisted synthesis to accelerate SNAr kinetics and reduce side reactions .
  • Confirm regiochemistry via NOESY NMR or X-ray crystallography (e.g., comparing coupling constants in ¹H NMR for adjacent protons) .

Q. How should researchers reconcile contradictory biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. antifungal potency) may arise from assay conditions or structural analogs. Mitigation strategies:

  • Standardize assay protocols (e.g., MIC testing in Mueller-Hinton broth for antibacterial studies) .
  • Compare substituent effects: For example, replacing the 6-phenyl group with a 4-fluorophenyl moiety enhances lipophilicity and membrane penetration .
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes like dihydrofolate reductase .

Q. What computational approaches predict the pharmacokinetic profile of derivatives, and how do structural modifications alter ADMET properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., chloro-group electron-withdrawing effects on ring reactivity) .
  • ADMET Prediction : Tools like SwissADME estimate logP (target <5 for oral bioavailability) and CYP450 inhibition risks. For instance, adding a methoxy group at the 5-position reduces metabolic clearance but may increase toxicity .

Safety and Handling

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation . Avoid contact with reducing agents to prevent decomposition.
  • Waste Disposal : Collect halogenated waste separately in labeled containers. Neutralize residual compound with 10% sodium bicarbonate before disposal via licensed hazardous waste facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine

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